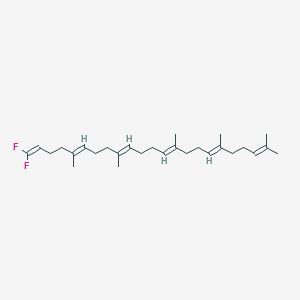

Trisnorsqualene difluoromethylidene

Beschreibung

Trisnorsqualene difluoromethylidene is a synthetic analogue of squalene, a natural triterpene involved in cholesterol biosynthesis. Structurally, it features a truncated squalene backbone with three methyl groups removed ("trisnor") and incorporates a difluoromethylidene moiety. This modification enhances metabolic stability and alters interactions with enzymes in the sterol biosynthesis pathway, particularly squalene epoxidase (SE), a flavoprotein monooxygenase critical for converting squalene to 2,3-oxidosqualene .

Eigenschaften

Molekularformel |

C28H44F2 |

|---|---|

Molekulargewicht |

418.6 g/mol |

IUPAC-Name |

(5E,9E,13E,17E)-1,1-difluoro-5,9,14,18,22-pentamethyltricosa-1,5,9,13,17,21-hexaene |

InChI |

InChI=1S/C28H44F2/c1-23(2)13-9-16-26(5)19-10-17-24(3)14-7-8-15-25(4)18-11-20-27(6)21-12-22-28(29)30/h13-15,19-20,22H,7-12,16-18,21H2,1-6H3/b24-14+,25-15+,26-19+,27-20+ |

InChI-Schlüssel |

VSXSIZULFIRURF-OGDZRKEVSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=C(F)F)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(F)F)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: Trisnorsqualen-Difluormethylen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung der Struktur und Eigenschaften der Verbindung für spezifische Anwendungen unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Trisnorsqualen-Difluormethylen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Trisnorsqualen-Difluormethylen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu Epoxiden führen, während Reduktionsreaktionen zu Alkoholen oder anderen reduzierten Formen der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

Trisnorsqualen-Difluormethylen hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von Trisnorsqualen-Difluormethylen beinhaltet seine Wechselwirkung mit spezifischen Enzymen und molekularen Zielstrukturen. Die Verbindung hemmt Squalen-Monooxygenase, ein Enzym, das an der Biosynthese von Cholesterin beteiligt ist. Durch die Hemmung dieses Enzyms reduziert Trisnorsqualen-Difluormethylen effektiv die Umwandlung von Squalen in Squalen-Epoxid, ein Schlüsselschritt in der Cholesterinsynthese. Diese Hemmung führt zu einem Rückgang des Cholesterinspiegels, was die Verbindung zu einem potenziellen Therapeutikum für die Behandlung von Hypercholesterinämie macht.

Analyse Chemischer Reaktionen

Types of Reactions: Trisnorsqualene difluoromethylidene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Trisnorsqualene difluoromethylidene has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of trisnorsqualene difluoromethylidene involves its interaction with specific enzymes and molecular targets. The compound inhibits squalene monooxygenase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the conversion of squalene to squalene epoxide, a key step in cholesterol synthesis . This inhibition leads to a decrease in cholesterol levels, making the compound a potential therapeutic agent for managing hypercholesterolemia .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Key structural and functional differences between trisnorsqualene difluoromethylidene and related compounds are summarized below:

| Compound | Structural Features | Target Enzyme | Key Functional Properties |

|---|---|---|---|

| This compound | Truncated squalene backbone, difluoromethylidene | Squalene Epoxidase | Enhanced metabolic stability; potential SE inhibition |

| NB-598 | Squalenoid backbone with a photoaffinity label | Squalene Epoxidase | High-affinity SE inhibition (IC₅₀ ~5 nM) |

| EP2306 | Biphenylmorpholine derivative | Squalene Synthase | Dual inhibition of squalene synthase and antioxidant activity |

| Trisnorsqualene Alcohol | Truncated squalene with hydroxyl group | Squalene Epoxidase | Moderate SE inhibition; prone to oxidation |

Key Findings:

Metabolic Stability: The difluoromethylidene group in this compound confers resistance to oxidative degradation compared to non-fluorinated analogues like trisnorsqualene alcohol. This aligns with evidence that fluorination reduces susceptibility to pro-oxidant activity observed in squalene derivatives .

Enzyme Affinity: While NB-598 exhibits stronger SE inhibition (IC₅₀ ~5 nM), this compound’s truncated structure may allow selective binding to SE’s hydrophobic active site, though quantitative IC₅₀ data remain sparse .

Mechanistic Divergence: Unlike EP2306, which targets squalene synthase and LDL receptor expression, this compound focuses on SE, positioning it as a specialized tool for studying oxidosqualene-dependent pathways .

Mechanistic Insights

- Squalene Epoxidase Inhibition: this compound competes with squalene for binding to SE’s FAD-dependent active site. Its truncated structure may disrupt the enzyme’s ability to stabilize the squalene substrate, analogous to NB-598’s mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.